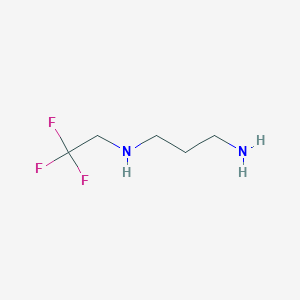
N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” is a chemical compound with the formula C5H11F3N2 . It is listed in the C&L Inventory of the European Chemicals Agency (ECHA) .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propane-1,3-diamine backbone with a trifluoroethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 156.15 .Scientific Research Applications
Synthesis and Magnetic Properties
- N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine and similar compounds have been used in the synthesis of nickel(II) thiocyanate complexes with tridentate Schiff bases. These complexes are studied for their structure and magnetic properties (Bhowmik et al., 2010).
- A one-dimensional polymer featuring a thiocyanato-bridged nickel(II) complex was synthesized using a similar ligand. This compound exhibits metamagnetic properties (Chattopadhyay et al., 2007).
Catalysis and Chemical Synthesis
- Compounds related to this compound are used in the synthesis and structural characterization of Pd(II) complexes, which are employed as catalysts in Suzuki–Miyaura C–C couplings (Pioquinto-Mendoza et al., 2015).
- Such compounds are also instrumental in the development of novel optically active heterocyclic compounds through chemical preparation and enzymatic enantioselective desymmetrization (Ríos‐Lombardía et al., 2010).
Atmospheric Chemistry
- In atmospheric chemistry, these compounds have been studied for their interactions with sulfuric acid, providing insights into the formation of new particles in the atmosphere (Elm et al., 2016).
Material Science
- These diamines are also used in the synthesis of polyimides and other polymers, contributing to the development of materials with specific thermal, mechanical, and dielectric properties (Liaw et al., 1997); (Guan et al., 2014).
Structural Chemistry
- The compound and its derivatives have been used in the synthesis of various metal complexes, exploring their structural chemistry and potential applications in areas like magneto-chemistry (Keypour et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(2,2,2-trifluoroethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUZFDLGWCGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249329-78-9 |
Source


|
| Record name | N1-(2,2,2-trifluoroethyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)
![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)




